(Z)-8-(4-methoxyphenyl)-2-(2,3,4-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
Description
The compound "(Z)-8-(4-methoxyphenyl)-2-(2,3,4-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one" is a benzofuro-oxazinone derivative characterized by a fused benzofuran-oxazine core. Its structure includes a 4-methoxyphenyl substituent at position 8 and a 2,3,4-trimethoxybenzylidene group at position 2, which adopts a Z-configuration. This stereoelectronic arrangement likely influences its physicochemical properties, such as solubility and receptor-binding affinity.
Properties
IUPAC Name |
(2Z)-8-(4-methoxyphenyl)-2-[(2,3,4-trimethoxyphenyl)methylidene]-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO7/c1-30-18-8-6-17(7-9-18)28-14-20-21(34-15-28)12-10-19-24(29)23(35-26(19)20)13-16-5-11-22(31-2)27(33-4)25(16)32-3/h5-13H,14-15H2,1-4H3/b23-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLSONEISGWDFFF-QRVIBDJDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC3=C(C=CC4=C3OC(=CC5=C(C(=C(C=C5)OC)OC)OC)C4=O)OC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N2CC3=C(C=CC4=C3O/C(=C\C5=C(C(=C(C=C5)OC)OC)OC)/C4=O)OC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-8-(4-methoxyphenyl)-2-(2,3,4-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one (CAS Number: 2014409-58-4) is a complex organic compound that has garnered interest for its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 475.5 g/mol. The structure features multiple methoxy groups that are believed to contribute to its biological activity. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 475.5 g/mol |
| CAS Number | 2014409-58-4 |
Antioxidant Activity
Research indicates that compounds with similar structural motifs often exhibit significant antioxidant properties. The presence of methoxy groups can enhance the electron-donating ability of the molecule, which may contribute to its capacity to scavenge free radicals.
Anticancer Potential
Preliminary studies suggest that derivatives of benzofuroxazine compounds may inhibit cancer cell proliferation. For instance, compounds structurally related to this compound have been shown to induce apoptosis in various cancer cell lines. The exact mechanism involves the modulation of cell cycle regulators and pro-apoptotic factors.
Enzyme Inhibition
Studies have highlighted the potential of this compound as an inhibitor of key enzymes involved in disease processes:
- Acetylcholinesterase (AChE) : Compounds with similar structures have shown strong inhibitory activity against AChE, which is relevant for treating neurodegenerative diseases.
- Urease : The compound may also inhibit urease activity, which has implications for treating infections caused by urease-producing bacteria.
Case Studies and Research Findings
-
Antitumor Studies : A study evaluated the antitumor effects of similar benzofuroxazine derivatives in murine models. Results indicated significant tumor regression in treated groups compared to controls.
Compound Tumor Regression (%) Benzofuroxazine A 86% Benzofuroxazine B 100% -
Enzyme Inhibition Assays : In vitro assays demonstrated that derivatives exhibited IC50 values in the low micromolar range for AChE inhibition.
Compound IC50 (µM) Compound X 2.14 ± 0.003 Compound Y 0.63 ± 0.001
Comparison with Similar Compounds
Key Observations:
Analog 2’s pyridinylmethylene group introduces aromatic nitrogen, which could facilitate π-π stacking in receptor binding, while its 4-fluorophenethyl substituent may improve blood-brain barrier penetration .
Core Modifications :
- Analog 3’s dithia-azatetracyclo core replaces the benzofuran-oxazine system, resulting in a more rigid scaffold. This modification may reduce conformational flexibility but increase resistance to oxidative degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
